![molecular formula C25H26N6O3 B15073584 Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]- CAS No. 2225824-53-1](/img/structure/B15073584.png)
Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YTX-465 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism. It has shown potential in research related to neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to ameliorate α-synuclein cytotoxicity .
Méthodes De Préparation
The synthesis of YTX-465 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
YTX-465 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Applications De Recherche Scientifique
YTX-465 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease due to its ability to reduce α-synuclein toxicity.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
YTX-465 exerts its effects by inhibiting stearoyl-CoA desaturase, an enzyme that converts saturated fatty acids into unsaturated fatty acids. This inhibition reduces the levels of unsaturated membrane lipids, which in turn reduces α-synuclein toxicity in neuronal cells. The molecular targets include the enzyme stearoyl-CoA desaturase and pathways involved in fatty acid metabolism .
Comparaison Avec Des Composés Similaires
YTX-465 is unique in its high potency and specificity as an inhibitor of stearoyl-CoA desaturase. Similar compounds include:
A939572: Another stearoyl-CoA desaturase inhibitor with different potency and specificity.
GSK1940029: An inhibitor with similar applications but different chemical structure.
SCD1 inhibitor-4: Used in research related to diabetes and fatty acid metabolism
YTX-465 stands out due to its higher potency and effectiveness in reducing α-synuclein toxicity, making it a valuable compound in neurodegenerative disease research .
Propriétés
Numéro CAS |
2225824-53-1 |
|---|---|
Formule moléculaire |
C25H26N6O3 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |
Clé InChI |
UNYSKYOVUXWBJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
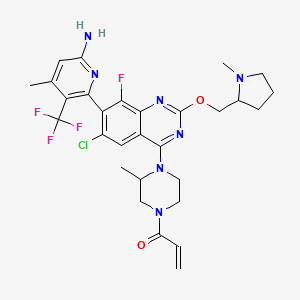
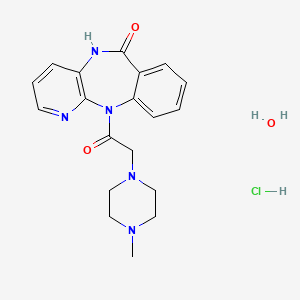
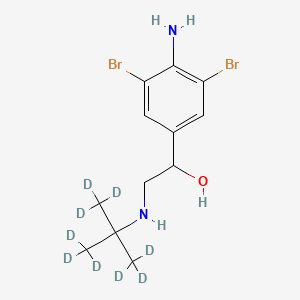
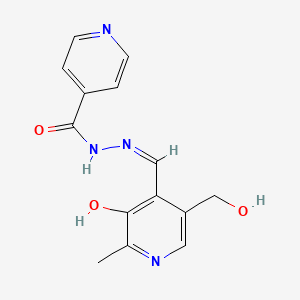
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
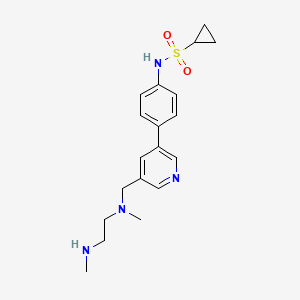
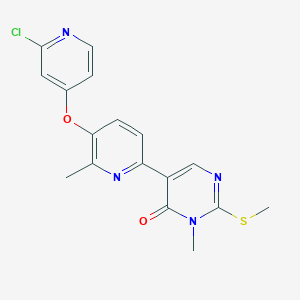

![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
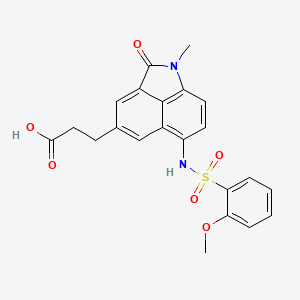
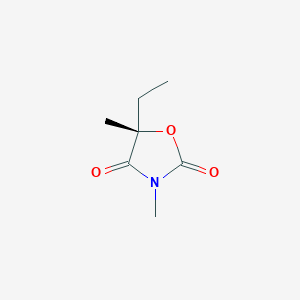
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
